7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole
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Overview
Description
7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a tetrahydro-2H-pyran group in the structure of this compound may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Tetrahydro-2H-pyran Group: The tetrahydro-2H-pyran group can be introduced through a nucleophilic substitution reaction using a suitable pyran derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield an alcohol or amine derivative.
Scientific Research Applications
7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the tetrahydro-2H-pyran group may enhance its binding affinity and selectivity for certain targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Fluoroindole: A simpler analog without the tetrahydro-2H-pyran group.
3-(Tetrahydro-2H-pyran-3-yl)-1H-indole: An analog without the fluorine atom.
7-Chloro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole: An analog with a chlorine atom instead of fluorine.
Uniqueness
7-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole is unique due to the presence of both the fluorine atom and the tetrahydro-2H-pyran group. These structural features may confer distinct chemical and biological properties, such as increased stability, enhanced binding affinity, and improved pharmacokinetic profiles compared to similar compounds.
Properties
IUPAC Name |
7-fluoro-3-(oxan-3-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-12-5-1-4-10-11(7-15-13(10)12)9-3-2-6-16-8-9/h1,4-5,7,9,15H,2-3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIWFJKVLCVHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=CNC3=C2C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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